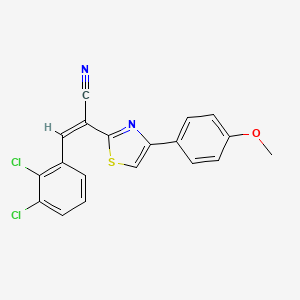

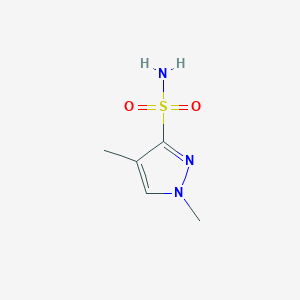

1,4-二甲基吡唑-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

对酶的抑制性质

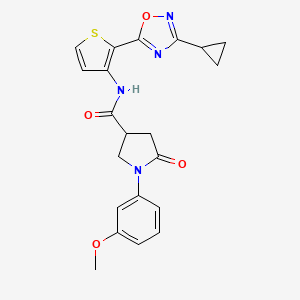

1,4-二甲基吡唑-3-磺酰胺衍生物已经显示出对重要酶的显著抑制作用。例如,特定衍生物已显示出对人类碳酸酐酶(CA)同工酶和乙酰胆碱酯酶(AChE)的抑制效力,突显了它们作为具有低细胞毒性和肿瘤选择性的新型抑制剂候选物的潜力 (Ozmen Ozgun et al., 2019)。

在抗癌研究中的作用

磺酰胺衍生物,包括1,4-二甲基吡唑-3-磺酰胺的衍生物,在抗癌研究中显示出潜力。这些衍生物的化合物已被合成并测试其对各种癌细胞系的体外抗增殖活性,展示出广谱抗肿瘤活性,可与常用抗癌药物相媲美 (Mert et al., 2014)。

在杂环化合物合成中的应用

这些衍生物在开发多核杂环化合物磺酰胺制备方法方面发挥了重要作用。由于其对寻找具有特定生物活性新物质的影响,这项研究具有极大的兴趣 (Komshina et al., 2020)。

在药物化学研究中的调查

1,4-二甲基吡唑-3-磺酰胺及其衍生物广泛应用于与生物有机化学和药物化学相关的研究中。了解它们的分子构象或互变异构形式对其药理学和生物活性具有直接影响 (Erturk et al., 2016)。

在平行药物化学中的应用

这些衍生物已被用于高效和选择性地合成杂环磺酰氯化物、磺酰氟化物和磺酰胺,展示了它们在平行药物化学方法中的实用性 (Tucker et al., 2015)。

作用机制

Target of Action

1,4-Dimethylpyrazole-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides .

Mode of Action

Sulfonamides, including 1,4-Dimethylpyrazole-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria . This disruption prevents the bacteria from replicating, thereby inhibiting their growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues . They are primarily excreted in the urine .

Result of Action

The result of the action of 1,4-Dimethylpyrazole-3-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying .

Action Environment

The action of 1,4-Dimethylpyrazole-3-sulfonamide can be influenced by various environmental factors. For instance, soil organic matter, total nitrogen, pH, and texture have been found to be important environmental factors for the efficiency of 3,4-dimethylpyrazole phosphate, a related compound

生化分析

Biochemical Properties

1,4-Dimethylpyrazole-3-sulfonamide is a sulfur-containing pyrazole derivative . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure . The structural diversity of pyrazoles is due to their ability to undergo nucleophilic and electrophilic substitution reactions .

Cellular Effects

Preliminary studies suggest that pyrazole derivatives may have a wide range of pharmacological properties

属性

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIIRGHZVNPLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)

![1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2446698.png)

![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)